molecular formula C22H39O6P B15345690 2-[2-(4-Dodecylphenoxy)ethoxy]ethyl dihydrogen phosphate CAS No. 63217-11-8

2-[2-(4-Dodecylphenoxy)ethoxy]ethyl dihydrogen phosphate

Cat. No.: B15345690
CAS No.: 63217-11-8
M. Wt: 430.5 g/mol
InChI Key: FYFRHNVOGWKKRC-UHFFFAOYSA-N
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Description

2-[2-(4-Dodecylphenoxy)ethoxy]ethyl dihydrogen phosphate is an organic compound with the molecular formula C22H39O6P. It is known for its unique structure, which includes a dodecylphenoxy group and a phosphate ester. This compound is used in various scientific and industrial applications due to its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Dodecylphenoxy)ethoxy]ethyl dihydrogen phosphate typically involves the reaction of 4-dodecylphenol with ethylene oxide to form 2-(4-dodecylphenoxy)ethanol. This intermediate is then reacted with ethylene oxide again to produce 2-[2-(4-dodecylphenoxy)ethoxy]ethanol. Finally, the phosphorylation of this compound with phosphoric acid yields this compound .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the desired temperature and pressure, and catalysts may be used to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Dodecylphenoxy)ethoxy]ethyl dihydrogen phosphate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding phosphates and phenols.

    Reduction: Reduction reactions can convert the phosphate group to a phosphite or phosphonate.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium hydroxide or amines are employed in substitution reactions.

Major Products

The major products formed from these reactions include various phosphates, phenols, and substituted phenoxy compounds.

Scientific Research Applications

2-[2-(4-Dodecylphenoxy)ethoxy]ethyl dihydrogen phosphate is utilized in several scientific research fields:

    Chemistry: It is used as a surfactant and emulsifying agent in various chemical formulations.

    Biology: This compound is studied for its potential use in biological membranes and as a model compound for studying phosphate esters.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its amphiphilic nature.

    Industry: It is used in the formulation of detergents, lubricants, and other industrial products.

Mechanism of Action

The mechanism of action of 2-[2-(4-Dodecylphenoxy)ethoxy]ethyl dihydrogen phosphate involves its interaction with lipid bilayers and proteins. The dodecylphenoxy group interacts with hydrophobic regions, while the phosphate group interacts with hydrophilic regions. This amphiphilic nature allows it to integrate into biological membranes, affecting membrane fluidity and function .

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(4-Octylphenoxy)ethoxy]ethyl dihydrogen phosphate
  • 2-[2-(4-Nonylphenoxy)ethoxy]ethyl dihydrogen phosphate
  • 2-[2-(4-Decylphenoxy)ethoxy]ethyl dihydrogen phosphate

Uniqueness

Compared to similar compounds, 2-[2-(4-Dodecylphenoxy)ethoxy]ethyl dihydrogen phosphate has a longer alkyl chain, which enhances its hydrophobic interactions and makes it more effective in applications requiring strong surfactant properties .

Properties

CAS No.

63217-11-8

Molecular Formula

C22H39O6P

Molecular Weight

430.5 g/mol

IUPAC Name

2-[2-(4-dodecylphenoxy)ethoxy]ethyl dihydrogen phosphate

InChI

InChI=1S/C22H39O6P/c1-2-3-4-5-6-7-8-9-10-11-12-21-13-15-22(16-14-21)27-19-17-26-18-20-28-29(23,24)25/h13-16H,2-12,17-20H2,1H3,(H2,23,24,25)

InChI Key

FYFRHNVOGWKKRC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)OCCOCCOP(=O)(O)O

Origin of Product

United States

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